molecular formula C9H9BrO3 B129006 3-Bromo-4,5-dimethoxybenzaldehyde CAS No. 6948-30-7

3-Bromo-4,5-dimethoxybenzaldehyde

Cat. No. B129006
CAS RN: 6948-30-7
M. Wt: 245.07 g/mol
InChI Key: ICVODPFGWCUVJC-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxybenzaldehyde is a brominated benzaldehyde derivative with methoxy groups at the 4 and 5 positions. It is a compound of interest in various chemical syntheses and has potential applications in the development of nonlinear optical (NLO) materials due to the effects of bromine substitution on optical properties .

Synthesis Analysis

The synthesis of brominated benzaldehydes can be achieved through various methods. One approach involves the copper [I]-catalyzed exchange of bromine by methoxide, which is an efficient method for preparing dimethoxy-hydroxybenzaldehydes, a closely related compound to 3-Bromo-4,5-dimethoxybenzaldehyde . Another method includes the bromination of vanillin to produce 5-bromovanillin, which can then be converted to different methoxybenzaldehydes . Additionally, a general method for converting bromobenzaldehydes to hydroxybenzaldehydes has been developed, which involves in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene .

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes is influenced by the presence of bromine and methoxy groups. These substituents affect the intermolecular interactions, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives, where bromine substitution was found to decrease certain contacts (H···H and C···H) and increase others (H···Br and Br···Br) in crystalline arrangements . The molecular structure is also crucial in determining the reactivity and stability of the compound.

Chemical Reactions Analysis

Brominated benzaldehydes can participate in various chemical reactions. For instance, the title compound in paper was synthesized by reacting 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde, demonstrating the reactivity of such compounds in forming intermediates for drug discovery. Moreover, the synthesis of 3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide from 4-hydroxybenzaldehyde and 3-bromobenzohydrazide indicates the potential for brominated benzaldehydes to engage in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4,5-dimethoxybenzaldehyde are not directly discussed in the provided papers. However, the properties of similar compounds suggest that bromine substitution can enhance the kinetic stability and improve the nonlinear third-order susceptibility, making them promising candidates for NLO materials . The presence of bromine and methoxy groups also influences the compound's crystalline structure and intermolecular interactions, which are important factors in determining the physical properties .

Scientific Research Applications

Bromine Substitution Effects

The research by Aguiar et al. (2022) discusses the impact of bromine substitution on the structural and electronic properties of 2,3-dimethoxybenzaldehyde derivatives. Bromine substitution was found to alter intermolecular interactions, decreasing H···H and C···H contacts while increasing H···Br and Br···Br interactions. This structural modification led to enhanced kinetic stability and nonlinear third-order susceptibility, suggesting potential applications of these compounds in nonlinear optical materials Aguiar et al., 2022.

Molecular Modeling and Synthesis

Borges et al. (2022) conducted a study on the synthesis and molecular modeling of two bromo-dimethoxybenzaldehydes. The research provides insights into the molecular structure, packaging, and electronic properties of these compounds. The supramolecular arrangements and interaction intensities obtained through the quantum theory of atoms in molecules model shed light on the stability and physical-chemical properties, which are crucial for understanding their potential scientific applications Borges et al., 2022.

Applications in Drug Discovery and Synthesis

Intermediate in Drug Discovery

The study by Li et al. (2012) emphasizes the role of a compound synthesized from 3-bromo-4,5-dimethoxybenzaldehyde as an intermediate in drug discovery. The crystal structure of the compound reveals specific molecular interactions, hinting at its potential role in the synthesis and design of novel pharmaceuticals Li et al., 2012.

Synthesis of Alkaloids

Magnus et al. (2015) described a process starting with 3-bromo-4,5-dimethoxybenzaldehyde for the synthesis of proaporphine and homoproaporphine-type alkaloids. This highlights the compound's significance in complex organic syntheses, leading to molecules with potential medicinal properties Magnus et al., 2015.

Antioxidant Activity

Antioxidant Properties

A study by Zonghua (2012) on 3-bromo-4,5-dihydroxybenzaldehyde, a derivative of 3-bromo-4,5-dimethoxybenzaldehyde, demonstrated significant antioxidant activity. The compound showcased a notable scavenging effect on various radicals, suggesting its potential application as a medicinal or food antioxidant Zonghua, 2012.

Safety And Hazards

3-Bromo-4,5-dimethoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

3-bromo-4,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVODPFGWCUVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219699
Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dimethoxybenzaldehyde

CAS RN

6948-30-7
Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Record name 3-Bromo-4,5-dimethoxybenzaldehyde
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Record name 3-bromo-4,5-dimethoxybenzaldehyde
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Record name 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

To a solution of 5-bromovanillin (2.00 g, 8.65 mmol) in acetone (50 mL) was added potassium carbonate (1.4 g, 10.38 mmol) and dimethylsulfate (1 mL, 10.38 mmol). The solution was stirred at room temperature for 16 hours. The reaction mixture was diluted with ethyl acetate and the organic layer was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated to afford 1.88 g of 3-bromo-4,5-dimethoxybenzaldehyde (89%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
HJ Ravindra, SM Dharmaprakash… - … Section E: Structure …, 2007 - scripts.iucr.org
The title cocrystal, 0.919 (3)(C23H26O7·1.333H2O)·0.081 (3)(C22H20Br2O5·1.333H2O), arose due to the presence of an impurity in one of the starting materials. In both cases, the …
Number of citations: 7 scripts.iucr.org
WTA Harrison, HJ Ravindra, MRS Kumar… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title cocrystal, 0.972(C18H19NO4).0.028(C17H16BrNO3), which arose from an impure starting material, all the atoms are overlapped except for one OMe group and the Br atom. …
Number of citations: 4 scripts.iucr.org
H Liszkiewicz, MW Kowalska… - Die Pharmazie-An …, 2006 - ingentaconnect.com
A two-step, general synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones 3–9 is presented. This synthesis employs a condensation of 2,3-…
Number of citations: 3 www.ingentaconnect.com
P Magnus, KD Marks, A Meis - Tetrahedron, 2015 - Elsevier
Starting with 3-bromo-4,5-dimethoxybenzaldehyde 14, it was coupled with the boronic anhydride 15 using standard Suzuki reaction conditions to give 16 (91%). The aldehyde 16 was …
Number of citations: 16 www.sciencedirect.com
S Guo, J Li, T Li, D Shi, L Han - Chinese Journal of Oceanology and …, 2011 - Springer
Bromophenols are a set of natural products widely distributed in seaweed, most of which exhibit interesting and useful biological activities. To develop a reliable and efficient synthetic …
Number of citations: 16 link.springer.com
AK Sinhababu, RT Borchardt - Journal of heterocyclic …, 1988 - Wiley Online Library
Synthesis of 5‐hydroxytryptamine‐4,7‐dione hydrochloride (20) is described starting from 3‐bromo‐4,5‐dimethoxybenzaldehyde (6). Compound 6 was converted to 2,3,5‐tris(benzyloxy…
Number of citations: 5 onlinelibrary.wiley.com
L Bannerman-Akwei - 2008 - search.proquest.com
Two natural marine compounds, 3-bromo-4, 5-dihydroxybenzaldehyde 2 and 2, 3-dibromo-4, 5-dihydroxybenzaldehyde 5 together with two novel derivatives, 3-bromo-5-(tert-butyl-…
Number of citations: 5 search.proquest.com
W Kemnitzer, S Jiang, Y Wang, S Kasibhatla… - Bioorganic & medicinal …, 2008 - Elsevier
As a continuation of our efforts to discover and develop apoptosis inducing 4-aryl-4H-chromenes as novel anticancer agents, we explored modifications at the 2- and 3-positions. It was …
Number of citations: 108 www.sciencedirect.com
S Kasibhatla, H Gourdeau, K Meerovitch, J Drewe… - Molecular cancer …, 2004 - AACR
A novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes was identified as apoptosis-inducing agents through our cell-based apoptosis screening assay. …
Number of citations: 226 aacrjournals.org
C Bayrak, G Yildizhan, N Kilinc… - Chemistry & …, 2022 - Wiley Online Library
In the current study, starting from 4‐methoxyaniline, four Schiff bases were synthesized from benzaldehydes with Br and OMe. Corresponding N‐benzylanilines and their derivatives …
Number of citations: 1 onlinelibrary.wiley.com

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